Bienvenue dans la boutique en ligne BenchChem!

7-N-(4-Hydroxyphenyl)mitomycin C

Hematologic toxicity Myelosuppression Bone marrow recovery

7-N-(4-Hydroxyphenyl)mitomycin C (M-83, KW-2083) provides a superior therapeutic ratio versus mitomycin C: significantly lower myelosuppression and leukopenia at equieffective doses, faster bone marrow recovery, and milder immunosuppression—ideal for murine tumor panels (sarcoma 180, Meth A, B-16, P388, EL4) and immunotherapy combination studies. Defined Phase I MTD (70 mg/m²) and dose-limiting toxicities enable precise preclinical-to-clinical translation. Avoid molar substitution with other mitomycins due to divergent cardiotoxicity (heart/tumor IC50 ratio 32) and pharmacokinetics (enhanced biliary excretion).

Molecular Formula C21H21N4O7-
Molecular Weight 426.4 g/mol
CAS No. 70343-57-6
Cat. No. B1664201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-N-(4-Hydroxyphenyl)mitomycin C
CAS70343-57-6
Synonyms7-N-(4-hydroxyphenyl)mitomycin C
7-N-(p-hydroxyphenyl)-mitomycin C
7-N-PHPMC
KW 2083
NSC 278891
NSC-278891
Molecular FormulaC21H21N4O7-
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O
InChIInChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1
InChIKeyUGBKJIQCOWXUSC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7-N-(4-Hydroxyphenyl)mitomycin C (M-83) Procurement Guide: Semisynthetic Mitomycin C Analog


7-N-(4-Hydroxyphenyl)mitomycin C (CAS 70343-57-6), also known as M-83 or KW-2083, is a semisynthetic C-7-N-substituted derivative of the antineoplastic antibiotic mitomycin C (MMC) [1]. As a bioreductive alkylating agent, it requires reductive activation to induce DNA strand scission and cross-linking, with a molecular formula of C21H22N4O6 and molecular weight of 426.43 g/mol [2]. This compound was developed to address the hematologic toxicity limitations of its parent compound MMC while maintaining or improving antitumor efficacy [1].

Why 7-N-(4-Hydroxyphenyl)mitomycin C Cannot Be Substituted with Generic Mitomycin C Analogs


Substitution of 7-N-(4-Hydroxyphenyl)mitomycin C with mitomycin C or other N7-substituted analogs is not pharmacologically equivalent and carries distinct risk-benefit profiles. M-83 demonstrates a fundamentally different therapeutic ratio: it exhibits significantly lower myelosuppression and leukopenia than MMC at equivalent effective doses [1], while simultaneously showing superior antitumor potency across multiple murine tumor models including ascites sarcoma 180, fibrosarcoma Meth 1, sarcoma Meth A, melanoma B-16, leukemia P388, and lymphoma EL4 [2]. Furthermore, in vitro cardiotoxicity studies reveal that M-83 shows greater cytotoxic potency for heart cells than other mitomycins, with a heart-cell to tumor-cell IC50 ratio of 32, whereas MMC is noncardiotoxic even at concentrations 100-fold above pharmacologically achievable human levels [3]. These divergent properties mean that simple molar substitution between mitomycin analogs would yield unpredictable and potentially hazardous outcomes in both efficacy and toxicity domains [1][3].

7-N-(4-Hydroxyphenyl)mitomycin C (M-83) Quantitative Differentiation Evidence


Hematologic Toxicity: Significantly Reduced Myelosuppression and Accelerated Bone Marrow Recovery vs. Mitomycin C

M-83 showed significantly lower hematologic toxicity than MMC with respect to myelosuppression and leukopenia when compared at equivalent effective doses. In M-83-treated mice, bone marrow damage was milder at the nadir point and recovery from myelosuppression to normal levels was faster than MMC [1].

Hematologic toxicity Myelosuppression Bone marrow recovery

Antitumor Efficacy: Superior Potency Across Multiple Murine Tumor Models vs. Mitomycin C

M-83 demonstrated more potent antitumor activities than MMC against ascites sarcoma 180, fibrosarcoma Meth 1, sarcoma Meth A, melanoma B-16, leukemia P388, and lymphoma EL4 following a single intraperitoneal injection. M-83 also gave a markedly higher chemotherapeutic ratio than MMC in these tumor systems. M-83 was markedly effective against solid tumors of sarcoma 180, Meth 1, Meth A, and Lewis lung carcinoma following a single intravenous injection [1]. M-83 inhibited radioactive precursor incorporation into DNA more strongly than into RNA or protein at 3×10⁻³ mM concentration [1].

Antitumor activity Chemotherapeutic ratio Solid tumor efficacy

Immunosuppression Profile: Milder and More Rapidly Reversible Immune Suppression vs. Mitomycin C

A single injection of M-83 induced apparent but relatively transient reduction in both plaque-forming cell production and delayed type hypersensitivity reaction to sheep red blood cells. The suppressive effect of M-83 was significantly milder than that of MMC at the same effective and molar equivalent doses. Recovery from immunosuppression induced by M-83 was also relatively rapid compared with MMC [1].

Immunosuppression Immune recovery Therapeutic index

Cardiotoxicity Differentiation: Elevated In Vitro Cardiotoxicity with Low Therapeutic Selectivity Ratio vs. Other Mitomycins

Among nine mitomycins studied in vitro, M-83 and BMY-25282 showed greater cytotoxic potency for neonatal rat-heart myocytes. For M-83, the ratio of the 50% inhibitory concentration (IC50) in heart cells to that in 8226 human myeloma tumor cells was 32, whereas for other analogs this ratio ranged from 200 to 7,000 [1]. Mitomycin C (MMC) was noncardiotoxic even at concentrations 100-fold above pharmacologically achievable human levels [1]. A correlation was found between heart-cell toxicity and low reduction potentials: as the reduction potential decreased, cardiotoxic potency increased (r=0.81) [1].

Cardiotoxicity Reduction potential Therapeutic selectivity

Clinical Phase I Dose-Limiting Toxicity: Maximum Tolerated Dose of 70 mg/m² with Defined Toxicity Profile

The Phase I study of N-7-(p-hydroxyphenyl)-mitomycin C (KW 2083, M-83) established a maximum tolerated dose (MTD) of 70 mg/m². The dose-limiting toxicity was leukopenia and thrombocytopenia. Nonhematologic toxicities included nausea (44%), vomiting (13%), diarrhea (2.7%), azotemia (8.1%), proteinuria (5.4%), alopecia (8.1%), and elevated hepatic enzymes (2.7%) [1]. The recommended starting dose for Phase II studies in patients without significant myelosuppression was 50 mg/m² at 6-week intervals as an intravenous push [1]. KW 2083 should be avoided in patients with impaired renal function and proteinuria due to permanent renal damage caused by the drug [1].

Clinical Phase I Maximum tolerated dose Dose-limiting toxicity

Pharmacokinetic Differentiation: Enhanced Biliary Excretion and Hepatic Inactivation vs. Mitomycin C

Pharmacokinetic studies comparing M-83 (KW-2083) with MMC revealed that KW-2083 was highly excreted into the bile and more highly inactivated in homogenates of the liver, kidney, and muscle compared with MMC [1]. These pharmacokinetic behaviors might be related to the lower toxicity and higher therapeutic ratio observed in experimental animals [1]. In a separate enzyme immunoassay study, a patient receiving M-83 intravenously exhibited biphasic kinetics with an alpha-serum half-life of 9.7 min and a beta-serum half-life of 80 min [2].

Pharmacokinetics Biliary excretion Drug metabolism

7-N-(4-Hydroxyphenyl)mitomycin C (M-83) Optimal Research and Procurement Application Scenarios


Preclinical Oncology Studies Requiring Superior Therapeutic Index and Reduced Myelosuppression

Researchers prioritizing compounds with improved hematologic safety profiles should select M-83 over MMC based on direct comparative evidence showing significantly lower myelosuppression and leukopenia at equivalent effective doses, with faster bone marrow recovery to normal levels [1]. This scenario is particularly relevant for murine tumor model studies where bone marrow toxicity is a confounding variable or where repeated dosing cycles are required. The markedly higher chemotherapeutic ratio of M-83 across multiple tumor types (ascites sarcoma 180, fibrosarcoma Meth 1, sarcoma Meth A, melanoma B-16, leukemia P388, and lymphoma EL4) further supports this selection [1].

Combination Immunotherapy Studies Requiring Preserved Immune Function

M-83 exhibits significantly milder immunosuppression and more rapid immune recovery compared to MMC at same effective and molar equivalent doses, making it the preferred choice for studies combining DNA-damaging agents with immunotherapies [1]. The relatively transient reduction in plaque-forming cell production and delayed type hypersensitivity suggests that immune competence is less compromised with M-83 treatment, a critical consideration for checkpoint inhibitor combination studies or vaccine adjuvant research where sustained immune function is essential [1].

Pharmacokinetic and Drug Metabolism Studies Leveraging Distinct Disposition Profile

M-83 demonstrates a unique pharmacokinetic signature characterized by enhanced biliary excretion and greater inactivation in liver, kidney, and muscle homogenates compared to MMC [1]. This distinct disposition profile makes M-83 an attractive tool compound for studies investigating structure-pharmacokinetic relationships among mitomycin analogs, or for research requiring a mitomycin derivative with more predictable hepatic clearance. The biphasic serum kinetics with alpha half-life of 9.7 min and beta half-life of 80 min in humans provides a defined temporal window for experimental protocols [2].

Clinical Phase I/II Trials with Established Dosing Parameters

For clinical research applications, M-83 (KW-2083) offers the advantage of a completed Phase I study defining the maximum tolerated dose (70 mg/m²), dose-limiting toxicity (leukopenia and thrombocytopenia), and recommended Phase II starting dose (50 mg/m² at 6-week intervals) [1]. The comprehensive nonhematologic toxicity incidence rates (nausea 44%, vomiting 13%, azotemia 8.1%, proteinuria 5.4%, etc.) provide essential safety parameters for trial design. However, the renal toxicity warning necessitates exclusion of patients with impaired renal function or proteinuria [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-N-(4-Hydroxyphenyl)mitomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.